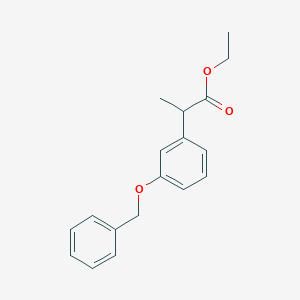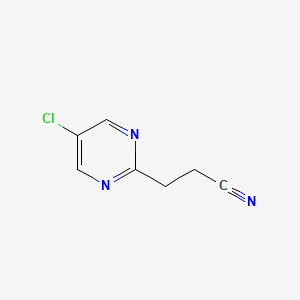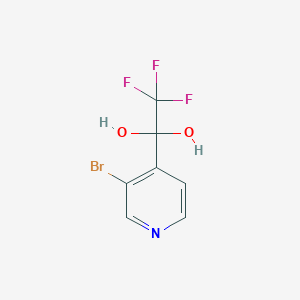
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol is a chemical compound that belongs to the class of organofluorine compounds It is characterized by the presence of a bromopyridine moiety and a trifluoroethane diol group
Vorbereitungsmethoden
The synthesis of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol typically involves the following steps:
Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available precursors
Reaction Conditions: The bromination reaction is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nucleophilic substitution reactions under controlled conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, sodium methoxide, and other nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as a precursor for the preparation of various organofluorine compounds.
Biology: In biological research, the compound is used to study the effects of organofluorine compounds on biological systems. It may also be used in the development of fluorinated pharmaceuticals.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique chemical properties make it a valuable candidate for drug design and discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. It may also be used in the development of new materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with molecular targets and pathways in biological systems:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins in biological systems. Its bromopyridine moiety and trifluoroethane diol group allow it to form specific interactions with these targets.
Pathways Involved: The compound may modulate various biochemical pathways, including those involved in signal transduction, metabolism, and gene expression. Its effects on these pathways depend on its specific interactions with molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-(3-Bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Similar compounds include 1-(3-bromopyridin-4-yl)ethanol, 3-(3-bromopyridin-4-yl)prop-2-en-1-ol, and other bromopyridine derivatives.
Uniqueness: The presence of the trifluoroethane diol group in this compound distinguishes it from other bromopyridine derivatives. This group imparts unique chemical properties, such as increased lipophilicity and stability, making it valuable for various applications.
Eigenschaften
Molekularformel |
C7H5BrF3NO2 |
|---|---|
Molekulargewicht |
272.02 g/mol |
IUPAC-Name |
1-(3-bromopyridin-4-yl)-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C7H5BrF3NO2/c8-5-3-12-2-1-4(5)6(13,14)7(9,10)11/h1-3,13-14H |
InChI-Schlüssel |
BZSLWRSIMJJBEX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC(=C1C(C(F)(F)F)(O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Benzyl-1H-benzo[d][1,2,3]triazole-6-carbonitrile](/img/structure/B13662246.png)
![[(8-Bromo-2-fluoro-6-methoxy-1-naphthyl)ethynyl]triisopropylsilane](/img/structure/B13662247.png)

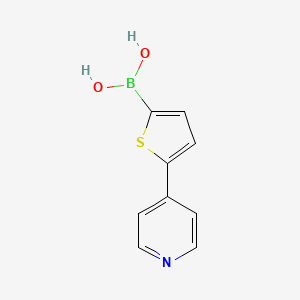
![4-[(trans-4-Aminocyclohexyl)oxy]-2-chlorobenzonitrile](/img/structure/B13662266.png)
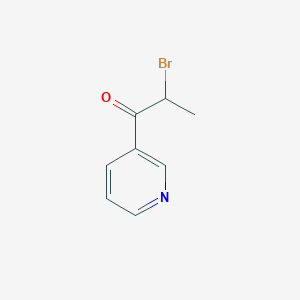
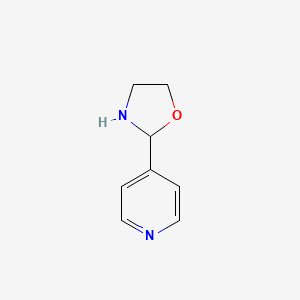
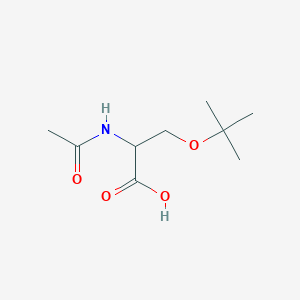
![4-Methylbenzo[d]isothiazol-3-amine](/img/structure/B13662291.png)
![1-Boc-6-chloro-1,2-dihydro-2-oxospiro[4H-3,1-benzoxazine-4,4-piperidine]](/img/structure/B13662296.png)


